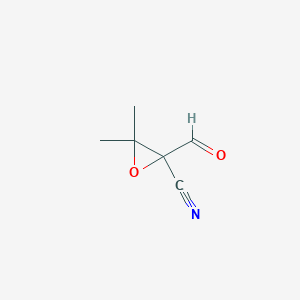
Trichloro(tetrachlorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(tetrachlorophenyl)silane: is a chemical compound with the molecular formula C6HCl7Si . It is known for its unique structure, which includes a silicon atom bonded to a tetrachlorophenyl group and three chlorine atoms. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of tetrachlorophenylsilane. This process typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions.
Hydrochlorination: Another method involves the hydrochlorination of tetrachlorophenylsilane using hydrogen chloride gas. This reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of trichloro(tetrachlorophenyl)silane often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced distillation techniques helps in purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Trichloro(tetrachlorophenyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents for these reactions include alcohols and amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes to form new silicon-carbon bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Alkenes: Used in hydrosilylation reactions under the presence of a catalyst.
Major Products Formed:
Silicon-Carbon Compounds: Formed through hydrosilylation.
Substituted Silanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Organosilicon Compounds: Trichloro(tetrachlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into the use of organosilicon compounds in biocompatible materials for medical implants and devices.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: The primary mechanism by which trichloro(tetrachlorophenyl)silane exerts its effects is through the formation of stable silicon-carbon bonds. This occurs via electrophilic substitution and hydrosilylation reactions. The silicon atom in the compound acts as an electrophile, facilitating the formation of new bonds with carbon atoms in other molecules .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HCl3Si): A related compound used in the semiconductor industry for the production of ultrapure silicon.
Tetrachlorosilane (SiCl4): Another similar compound used in the production of silicon-based materials.
Uniqueness: Trichloro(tetrachlorophenyl)silane is unique due to its tetrachlorophenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly useful in specialized applications where specific reactivity is required .
Eigenschaften
Molekularformel |
C6HCl7Si |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
trichloro-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
InChI-Schlüssel |
FFZNQXSOIIVDRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


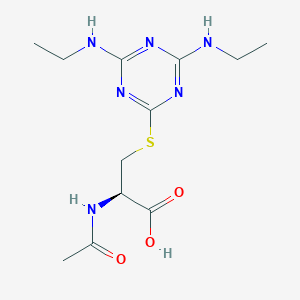
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
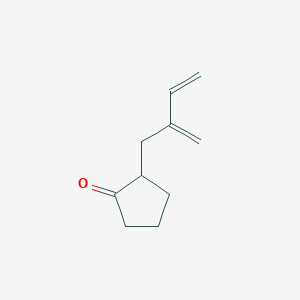
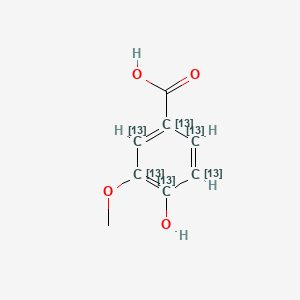

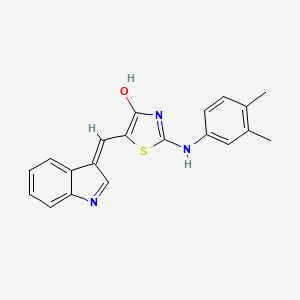

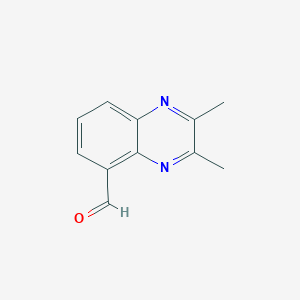
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
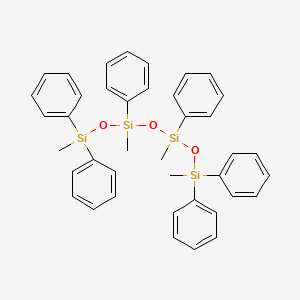
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)

